molecular formula C10H6ClIN2O B13268689 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13268689
M. Wt: 332.52 g/mol
InChI Key: PUKDXMKGLFPPOS-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde core substituted with chloro and iodo-pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The resulting pyrazole is then iodinated using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining consistency and reducing costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products:

    Oxidation: 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-Chloro-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
  • 4-Chloro-2-(4-fluoro-1H-pyrazol-1-yl)benzaldehyde
  • 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Comparison: 4-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its bromo, fluoro, and methyl analogs. The iodo group can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold in medicinal chemistry and material science.

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

4-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H

InChI Key

PUKDXMKGLFPPOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(C=N2)I)C=O

Origin of Product

United States

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